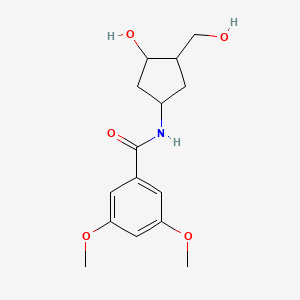

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide” is a chemical compound . It has gained attention in various fields of research and industry due to its potential applications and unique properties.

Synthesis Analysis

The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N,N-diisopropylethylamine (DIEA) dissolved in 20 mL DMF. Then, 10.4 mmol of 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) was added to the above solution. After 5 hours of stirring, the reaction was complete as monitored by Thin Layer Chromatography .Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide” is complex. The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide is related to compounds synthesized for various scientific applications, including peripheral dopamine blocking agents and modeling of molecular structures. For instance, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a related compound, has been synthesized and evaluated as a peripheral dopamine blocking agent, demonstrating significant biological activity (Jarboe et al., 1978). Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, where intermolecular interactions were analyzed, contributing to the understanding of molecular geometry and the effects of crystal packing (Karabulut et al., 2014).

Reductive Chemistry and Metabolism

Research into the reductive chemistry of novel compounds, including their metabolic conversions, is crucial for understanding their potential therapeutic applications and mechanisms of action. The reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a novel bioreductive drug, was studied to elucidate its selective toxicity towards hypoxic cells, shedding light on the enzymatic reduction mechanisms and the formation of toxic metabolites (Palmer et al., 1995). Additionally, the metabolism of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds was investigated, providing insights into the stability and degradation pathways of these metabolites (Ross et al., 1983).

Photolabile Conjugates and Drug Dosing Devices

The synthesis of photolabile conjugates of 3,5-dimethoxybenzoin with various drugs has led to the development of novel drug dosing devices capable of releasing precise doses of medication in response to light exposure. These studies demonstrate the potential of using light-triggered mechanisms for controlled drug delivery, offering a new avenue for targeted therapies (McCoy et al., 2007).

Bioactivation and Toxicity Studies

Understanding the bioactivation and toxicity of chemical compounds is vital for assessing their safety and therapeutic potential. Studies on the bioactivation of CB 1954 and the reaction of its active derivatives with thioesters have provided valuable insights into the formation of DNA-DNA interstrand crosslinking species, highlighting the complex mechanisms underlying the cytotoxic effects of these compounds (Knox et al., 1991).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with various enzymes or receptors in the body .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Propiedades

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-20-12-4-9(5-13(7-12)21-2)15(19)16-11-3-10(8-17)14(18)6-11/h4-5,7,10-11,14,17-18H,3,6,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLVBFFHNXHJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CC(C(C2)O)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)

![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)

![2-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2420823.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)

![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)